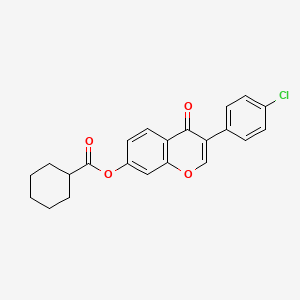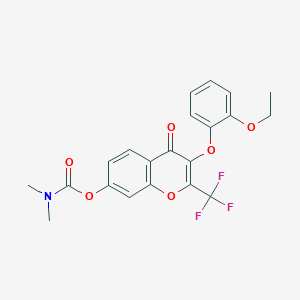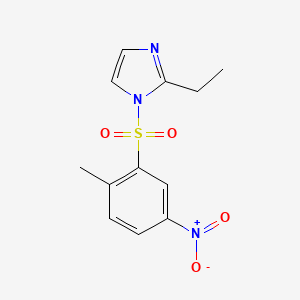
3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl cyclohexanecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the chromen-7-yl, 4-chlorophenyl, and cyclohexanecarboxylate groups. The presence of these groups would likely confer specific physical and chemical properties to the molecule .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present in its structure. For instance, the carboxylate group could participate in acid-base reactions, while the aromatic rings could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. For instance, the presence of the polar carboxylate group could enhance its solubility in polar solvents, while the aromatic rings could contribute to its UV-visible absorption properties .作用機序
The mechanism of action of 3-CPO-CHC is not fully understood. However, it is believed that the molecule acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the production of prostaglandins, which are hormones that play an important role in inflammation and pain. By inhibiting the activity of COX-2, 3-CPO-CHC may be able to reduce inflammation and pain.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-CPO-CHC are not fully understood. However, it is believed that the molecule may have anti-inflammatory and pain-relieving effects. Additionally, 3-CPO-CHC has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. This suggests that 3-CPO-CHC may be able to reduce inflammation and pain.
実験室実験の利点と制限
The main advantage of using 3-CPO-CHC in lab experiments is that it is relatively easy to synthesize and is available in high purity. Additionally, 3-CPO-CHC can be used in a variety of scientific research applications, such as organic synthesis, drug discovery, and cell biology. The main limitation of using 3-CPO-CHC in lab experiments is that the mechanism of action is not fully understood. Additionally, the biochemical and physiological effects of 3-CPO-CHC are not fully understood.
将来の方向性
In order to further understand the mechanism of action and biochemical and physiological effects of 3-CPO-CHC, further research is needed. Additionally, further research is needed to explore the potential applications of 3-CPO-CHC in drug discovery and cell biology. Additionally, research should be conducted to explore the potential of 3-CPO-CHC as a therapeutic agent for the treatment of inflammation and pain. Finally, research should be conducted to explore the potential of 3-CPO-CHC as a photosensitizer for use in photodynamic therapy.
合成法
3-CPO-CHC can be synthesized by a variety of methods, including the Wittig reaction, the Diels-Alder reaction, and the Mitsunobu reaction. The Wittig reaction is the most common method used to synthesize 3-CPO-CHC. It involves the reaction of a phosphonium ylide with an aldehyde or ketone to form an alkene. The Diels-Alder reaction is a cycloaddition reaction between a conjugated diene and a dienophile. This reaction is often used to synthesize 3-CPO-CHC because it allows for the formation of a cyclic product with a high yield. The Mitsunobu reaction is a nucleophilic substitution reaction between an alcohol and an acid chloride. This reaction is often used to synthesize 3-CPO-CHC because it provides a high yield and is relatively easy to perform.
科学的研究の応用
3-CPO-CHC has been used in a variety of scientific research applications. It has been used in the synthesis of organic molecules, such as hydroxycoumarins, for use in drug discovery. It has also been used in studies of cell biology, such as the study of cell adhesion and migration. Additionally, 3-CPO-CHC has been used in studies of photosynthesis, as it can be used to study the structure and function of photosynthetic proteins.
特性
IUPAC Name |
[3-(4-chlorophenyl)-4-oxochromen-7-yl] cyclohexanecarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClO4/c23-16-8-6-14(7-9-16)19-13-26-20-12-17(10-11-18(20)21(19)24)27-22(25)15-4-2-1-3-5-15/h6-13,15H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBLZZILVNFYRBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-(2-fluorophenoxy)acetate](/img/structure/B6508564.png)
![(2Z)-2-[(3-methylthiophen-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl propanoate](/img/structure/B6508586.png)

![N-(3,5-dimethylphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B6508599.png)

![1-(4-methoxyphenyl)-N-[(3-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B6508611.png)
![N-[(4-ethoxyphenyl)methyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B6508614.png)
![4-amino-N-[(furan-2-yl)methyl]-3-[(oxolan-2-yl)methyl]-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide](/img/structure/B6508618.png)
![N-[(4-methylphenyl)methyl]-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B6508620.png)
![(2Z)-2-[(4-fluorophenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl thiophene-2-carboxylate](/img/structure/B6508625.png)
![2-methoxyethyl 2-methyl-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B6508638.png)
![(2Z)-2-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl cyclopropanecarboxylate](/img/structure/B6508646.png)
![4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-6-(propan-2-yl)-2H-chromen-2-one](/img/structure/B6508653.png)
![N'-(2-chlorophenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]ethanediamide](/img/structure/B6508656.png)